Antiproliferative Potency in Cancer Cell Lines
The 5-(4-ethoxyphenyl)thiazol-2-amine scaffold, when elaborated to 5-(4-ethoxyphenyl)-4-(3',4',5'-trimethoxyphenyl)thiazol-2-amine (compound 8a/3n), exhibits IC50 values of 8.4–26.4 nM across five human cancer cell lines (HCT116, SK-OV-3, A549, MCF-7, and HepG2), demonstrating potency comparable to the clinical-stage agent Combretastatin A-4 (CA-4) [1]. In contrast, unelaborated 5-phenylthiazol-2-amine derivatives typically display IC50 values in the micromolar range (e.g., 10.5–15.3 µM in K562 and MCF7 cells), representing a >1000-fold reduction in potency . Similarly, 4-phenylthiazol-2-amine-based ureido/thioureido derivatives achieve IC50 values only in the low micromolar range (e.g., 1.03–1.71 µM for COX-2 inhibition) [2].
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 8.4–26.4 nM (5 cancer cell lines) |
| Comparator Or Baseline | 5-phenylthiazol-2-amine derivatives: 10.5–15.3 µM; 4-phenylthiazol-2-amine derivatives: 1.03–1.71 µM |
| Quantified Difference | ≥1000-fold greater potency than 5-phenyl analog; ≥100-fold greater than 4-phenyl analog |
| Conditions | MTT assay; HCT116, SK-OV-3, A549, MCF-7, HepG2 cell lines; 48–72 h incubation |
Why This Matters
This nanomolar potency directly translates to lower compound consumption in dose-response studies and reduces the required working concentration, thereby minimizing solvent artifacts and off-target effects in cellular assays.
- [1] Wang F, Yang Z, Liu Y, et al. Synthesis and biological evaluation of diarylthiazole derivatives as antimitotic and antivascular agents with potent antitumor activity. Bioorg Med Chem. 2015;23(13):3337-3350. View Source
- [2] Abdel-Aziz SA, et al. Design, synthesis, and biological evaluation of novel 4-phenylthiazol-2-amine derivatives as COX-2 inhibitors. Bioorg Chem. 2021;112:104895. View Source
